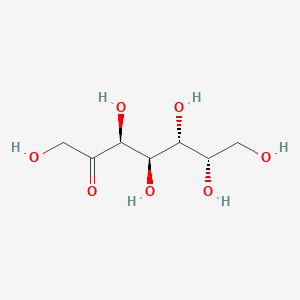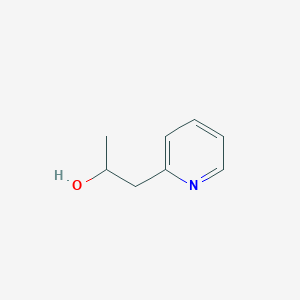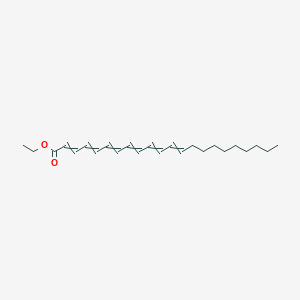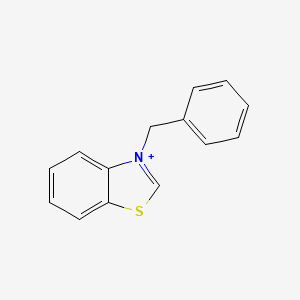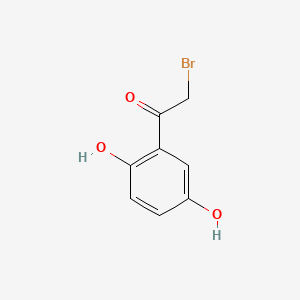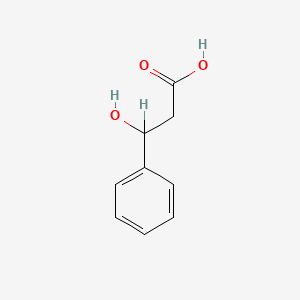
3-Hydroxy-3-phenylpropanoic acid
概要
説明
3-Hydroxy-3-phenylpropanoic acid is an organic compound with the molecular formula C9H10O3. It is a derivative of phenylpropanoic acid, characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of the propanoic acid chain. This compound is of interest due to its role as an intermediate in the biosynthesis of benzoic acid and salicylic acid from cinnamic acid .
科学的研究の応用
3-Hydroxy-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used to study the biosynthesis pathways of benzoic acid and salicylic acid in plants.
Medicine: The compound is a precursor in the synthesis of pharmaceuticals such as tomoxetine hydrochloride and fluoxetine hydrochloride.
Industry: It is used in the production of high-performance polymers and as an intermediate in the synthesis of various chemicals
作用機序
Target of Action
It has been found to interact with certain enzymes such as enoyl-coa hydratase/lyase .
Mode of Action
3-Hydroxy-3-phenylpropanoic acid is converted to 3-hydroxy-3-phenylpropanoyl-CoA intermediates, which undergo chain shortening via a reverse aldol reaction with the release of acetyl-CoA and benzaldehyde . An enoyl-CoA hydratase/lyase appears to participate in the production of benzaldehydes from esterified forms .
Biochemical Pathways
this compound is one of the major metabolites of ingested caffeic acid and of the phenolic degradation products of proanthocyanidins by the microflora in the colon . It is suspected to have antioxidant properties . The CoA-independent non-oxidative pathway begins with the hydration of the free hydroxycinnamic acids to form 3-hydroxy-3-phenylpropanoic intermediates, which undergo lateral chain degradation via reverse aldol reaction, releasing acetate and benzaldehyde .
Pharmacokinetics
It is known that it is a metabolite of phenylalanine, itself the primary metabolic precursor of benzoic acid and salicylic acid .
Result of Action
this compound has been found to promote myotube hypertrophy both in vivo and in vitro . It effectively inhibits protein degradation and promotes protein acetylation in C2C12 and chick embryo primary skeletal muscle myotubes . It reduces NAD+ synthesis and subsequently suppresses the tricarboxylic acid cycle and the mRNA expression of SIRT1/3, thus promoting the acetylation of total protein and Foxo3 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is produced by colonic microorganisms from phenylalanine in the gut and presents in large quantities in the blood circulation . In soil, these compounds may exert allelopathic effects on neighboring plants or microbiota .
生化学分析
Biochemical Properties
3-Hydroxy-3-phenylpropanoic acid is involved in several biochemical reactions. It interacts with enzymes such as hydratases and lyases, which facilitate its conversion from hydroxycinnamic acids . This compound also interacts with monocarboxylic acid transporters in intestinal cells, aiding in its absorption . Additionally, it has antioxidant properties, protecting cell structures from free radical damage .
Cellular Effects
This compound influences various cellular processes. It has been shown to promote myotube hypertrophy in muscle cells by inhibiting protein degradation and promoting protein acetylation . This compound also affects cell signaling pathways, such as the Foxo3/NAD+ signaling pathway, which is crucial for muscle growth and development . Furthermore, it impacts gene expression by modulating the activity of transcription factors involved in muscle hypertrophy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, influencing their activity. For example, it inhibits the activity of enzymes involved in protein degradation, thereby promoting muscle growth . Additionally, it affects gene expression by modulating the acetylation of transcription factors, which in turn regulates the expression of genes involved in muscle hypertrophy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can degrade under certain conditions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in promoting muscle growth and development . Its stability and degradation rates can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it promotes muscle growth and development without causing adverse effects . At high doses, it can lead to toxic effects, such as oxidative stress and cellular damage . These threshold effects highlight the importance of optimizing dosage to achieve the desired outcomes while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a metabolite of phenylalanine and is converted into benzoic acid and salicylic acid through a series of enzymatic reactions . These pathways involve enzymes such as hydratases and lyases, which facilitate the conversion of hydroxycinnamic acids into this compound . This compound also affects metabolic flux and metabolite levels, influencing overall metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is actively absorbed by monocarboxylic acid transporters in intestinal cells, facilitating its uptake into the bloodstream . Once in the bloodstream, it can be distributed to various tissues, where it exerts its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It may also be targeted to specific compartments or organelles through post-translational modifications or targeting signals . These localization patterns can affect its overall activity and function within the cell .
準備方法
Synthetic Routes and Reaction Conditions
3-Hydroxy-3-phenylpropanoic acid can be synthesized through various methods. One common approach involves the hydration of cinnamic acid derivatives. For instance, the compound can be prepared by the catalytic hydrogenation of cinnamic acid, followed by hydroxylation. Another method involves the use of stable-isotope-labelled precursors to trace the biosynthetic pathways in plants .
Industrial Production Methods
Industrial production of this compound typically involves the chemical synthesis route due to its efficiency and scalability. The process often employs catalytic hydrogenation and subsequent hydroxylation under controlled conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
3-Hydroxy-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Benzoic acid or benzaldehyde.
Reduction: 3-Phenylpropanol.
Substitution: Various substituted phenylpropanoic acids depending on the substituent introduced.
類似化合物との比較
Similar Compounds
3-Phenylpropanoic acid: Lacks the hydroxyl group at the third carbon.
Cinnamic acid: Contains a double bond between the second and third carbon atoms.
Benzoic acid: Lacks the propanoic acid chain and hydroxyl group.
Uniqueness
3-Hydroxy-3-phenylpropanoic acid is unique due to the presence of both a hydroxyl group and a phenyl group attached to the propanoic acid chain. This structural feature allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in the synthesis of more complex molecules .
特性
IUPAC Name |
3-hydroxy-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOLELPCNDVZKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70901075 | |
| Record name | NoName_130 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70901075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3480-87-3 | |
| Record name | β-Hydroxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3480-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Hydroxyphenylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003480873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3480-87-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120422 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3480-87-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-3-phenylpropionic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-HYDROXYPHENYLPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2W4LWS09C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
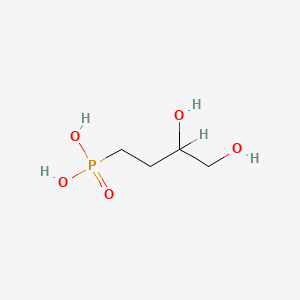
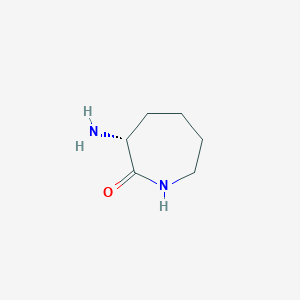



![N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine](/img/structure/B1201970.png)
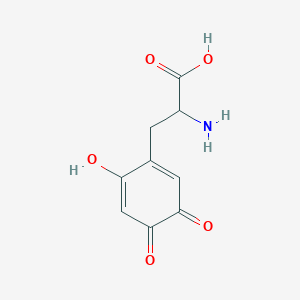
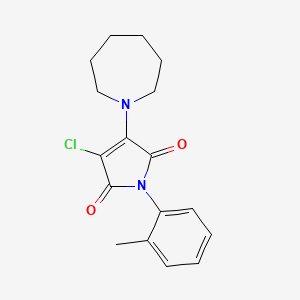
![1-(3-Pyridinylmethyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B1201974.png)
